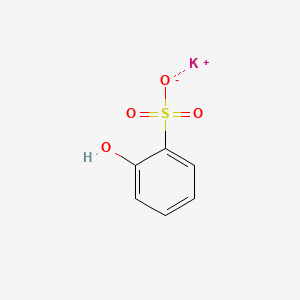

Potassium o-phenolsulfonate

Description

Contextualization within Aromatic Sulfonate Chemistry

Aromatic sulfonates are a class of organic compounds characterized by a sulfonate group (-SO₃⁻) attached to an aromatic ring. mdpi.com This functional group, being the salt or ester of a sulfonic acid, significantly increases the water solubility of the parent aromatic compound. mdpi.comontosight.ai The sulfonation of aromatic compounds, the primary method for introducing a sulfonic acid group, is a reversible reaction, a feature that is strategically employed in organic synthesis. masterorganicchemistry.com

Potassium o-phenolsulfonate is a specific example of this class, where the sulfonate group is positioned ortho to a hydroxyl group on a benzene (B151609) ring. ontosight.ai This structural arrangement distinguishes it from its isomers, potassium p-phenolsulfonate and potassium m-phenolsulfonate. smolecule.comndclist.com The chemistry of aromatic sulfonates is diverse; they are used as precursors and intermediates in the synthesis of dyes and pharmaceuticals. atamanchemicals.comresearchgate.net The sulfonate group itself can act as a leaving group in substitution reactions or as a directing group to influence the position of subsequent electrophilic substitutions on the aromatic ring. masterorganicchemistry.comresearchgate.net In nature, aromatic sulfonic acids are rare but have been observed as bacterial metabolites, often with the sulfonate group on an oxygenated benzene ring. researchgate.net

Significance of Phenolsulfonate Compounds in Advanced Chemical Synthesis and Functional Materials

Phenolsulfonate compounds, including this compound, are significant building blocks in advanced chemical synthesis and the creation of functional materials. Their bifunctional nature—possessing both a phenolic hydroxyl group and a sulfonic acid group—allows for a wide range of chemical modifications and applications. ontosight.ai

In Advanced Chemical Synthesis , these compounds serve as crucial intermediates. ontosight.ai They are utilized in the production of various organic compounds, including dyes and pharmaceuticals. ontosight.aiatamanchemicals.com The sulfonate group enhances water solubility, which is advantageous in many industrial processes. ontosight.ai The synthesis of this compound itself typically involves the sulfonation of o-phenol followed by neutralization with a potassium base like potassium hydroxide (B78521). smolecule.com The aromatic ring can undergo further reactions such as electrophilic substitution, and the sulfonate group can participate in redox reactions. smolecule.com

In the realm of Functional Materials , phenolsulfonates are increasingly being explored for novel applications:

Nonlinear Optical (NLO) Materials: Certain phenolsulfonate salts have been investigated for their NLO properties. For instance, 2-amino-5-nitropyridinium p-phenolsulfonate (2A5NPP) has been grown as a single crystal and shown to have significant second harmonic generation (SHG) efficiency, making it a candidate for applications in optical communications and data storage. rsc.orgresearchgate.net

Functional Polymers and Membranes: The sulfonation of polymers is a key technique to enhance their properties. Sulfonic acid functionalized polymers are used in polymer-electrolyte-membrane fuel cells (PEM-FCs). researchgate.net Phenolsulfonic acid has been used to create cross-linked membranes with controlled degrees of sulfonation for improved proton transport. acs.org These materials are also used in water treatment and other separation processes.

Coordination Chemistry and Catalysis: The ability of this compound to form stable complexes with metal ions makes it useful in coordination chemistry. smolecule.com It has been studied for its role in stabilizing hydrated zinc ions in battery applications, potentially improving performance by minimizing side reactions. smolecule.com Phenolsulfonic acid itself can act as a strong acid catalyst in various organic reactions. atamanchemicals.com

Identification of Key Research Gaps and Emerging Areas in this compound Studies

Despite its established uses, several research gaps and emerging areas of study for this compound and related compounds remain. A primary gap exists in the comprehensive understanding of its biological activities. While sulfonates can exhibit bacteriostatic properties, the specific pharmacological profile of this compound requires more direct and detailed investigation. ontosight.ai

Emerging research is beginning to explore the application of phenolsulfonates in more advanced technologies. One promising area is in the development of high-performance aqueous rechargeable batteries. rsc.org The unique properties of sulfonate-containing electrolytes are being investigated to enhance battery safety, cost-effectiveness, and sustainability. rsc.org Research into its potential to modulate the solvation structure of ions in electrolytes is an active field. smolecule.com

Furthermore, the full potential of this compound as a specialized ligand in the design of coordination complexes and metal-organic frameworks (MOFs) is yet to be fully realized. Its specific conformational properties and the interplay between its hydroxyl and sulfonate groups could lead to novel materials with tailored catalytic, sensing, or separation capabilities. acs.org The development of predictive models for the transformation products of phenolsulfonates during oxidative water treatment processes is another area requiring further research to ensure environmental safety. researchgate.netacs.org Finally, while the synthesis of related compounds for NLO applications is progressing, optimizing the growth of high-quality single crystals of materials incorporating this compound for advanced photonic devices remains a challenge. rsc.orgresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | potassium;2-hydroxybenzenesulfonate | nih.gov |

| Molecular Formula | C₆H₅KO₄S | nih.govnih.gov |

| Molecular Weight | 212.27 g/mol | nih.gov |

| Appearance | White crystalline powder | ontosight.aidrugfuture.com |

| Solubility | Soluble in water | ontosight.aidrugfuture.com |

| CAS Number | 87376-18-9 | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

87376-18-9 |

|---|---|

Molecular Formula |

C6H5KO4S |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

potassium;2-hydroxybenzenesulfonate |

InChI |

InChI=1S/C6H6O4S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 |

InChI Key |

OBRQRRRFKSHZAH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization of Potassium O Phenolsulfonate

Elucidation of Classical and Novel Synthetic Routes for Potassium o-Phenolsulfonate

The synthesis of this compound is a multi-step process that involves the initial sulfonation of a phenolic precursor followed by neutralization and purification. The regioselectivity of the initial sulfonation step is critical for maximizing the yield of the desired ortho-isomer.

The direct sulfonation of phenol (B47542) with concentrated sulfuric acid is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. Consequently, the reaction typically yields a mixture of ortho-phenolsulfonic acid and para-phenolsulfonic acid. The ratio of these isomers is highly dependent on the reaction temperature. youtube.comsciencemadness.org

At lower temperatures, typically around room temperature (25°C) or below, the formation of the ortho-isomer is favored. sciencemadness.org This kinetic control is attributed to the formation of a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile (sulfur trioxide or its equivalent), which directs the substitution to the adjacent ortho position. youtube.com As the temperature increases, this hydrogen bonding interaction is disrupted.

At higher temperatures, generally around 100-110°C, the thermodynamically more stable para-isomer becomes the major product. youtube.comsciencemadness.org The sulfonation reaction is reversible, and at elevated temperatures, the ortho-isomer can undergo desulfonation and subsequent re-sulfonation at the sterically less hindered and more stable para position.

| Temperature | Major Product | Minor Product | Rationale |

| ≤ 25°C | o-Phenolsulfonic Acid | p-Phenolsulfonic Acid | Kinetic Control: Hydrogen bonding directs the electrophile to the ortho position. youtube.com |

| ≥ 100°C | p-Phenolsulfonic Acid | o-Phenolsulfonic Acid | Thermodynamic Control: The more stable para-isomer is favored due to reversibility. sciencemadness.org |

Novel approaches to enhance ortho-selectivity in the functionalization of phenols include the use of specific catalysts that can facilitate substitution at the ortho position, although direct application to sulfonation is an area of ongoing research. nih.govscientificupdate.comscientificupdate.com

Once the desired o-phenolsulfonic acid is synthesized, the next step is its conversion to the potassium salt. This is typically achieved through a neutralization reaction with a suitable potassium base, such as potassium hydroxide (B78521) or potassium carbonate. The reaction involves the acidic sulfonic acid group reacting with the base to form the potassium sulfonate salt and water.

Neutralization Reaction: C₆H₄(OH)SO₃H + KOH → C₆H₄(OH)SO₃K + H₂O

Purification of the resulting this compound is crucial to remove unreacted starting materials, by-products like the p-isomer, and excess salts. Common purification strategies include:

Recrystallization: This is a primary method for purifying solid organic salts. This compound can be recrystallized from water. nist.gov The crude salt is dissolved in a minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor. The efficiency of this process depends on the differential solubility of the desired product and its impurities at different temperatures. youtube.com

Ion-Exchange Chromatography: For high-purity applications, ion-exchange chromatography can be employed to separate the desired potassium salt from other ions. sigmaaldrich.comgoogle.comresearchgate.netkoreascience.kr Cation exchange resins can be used to ensure the sole counterion is K⁺, while anion exchange could potentially be used to separate different sulfonate isomers, although this is less common for bulk purification. sigmaaldrich.comgoogle.com

Washing and Filtration: Initial purification may involve washing the crude product with specific solvents to remove certain impurities before proceeding to recrystallization. After recrystallization, the purified crystals are isolated by filtration and dried.

Directed Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the systematic exploration of its chemical and physical properties, which is fundamental for structure-activity relationship (SAR) studies.

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. youtube.com For phenolsulfonate systems, SAR exploration involves systematically modifying the core structure and observing the impact on a specific property, such as antioxidant capacity, chelating ability, or catalytic activity. nih.govnih.govyoutube.com

Key design principles for SAR in this context include:

Ring Substitution: Introducing various substituents (e.g., alkyl, halogen, nitro, amino groups) at different positions on the benzene (B151609) ring can alter the electronic properties and steric profile of the molecule. This can influence the pKa of the phenolic hydroxyl group and the coordination properties of the molecule.

Modification of Functional Groups: The phenolic hydroxyl or the sulfonic acid group can be chemically modified. For instance, etherification of the hydroxyl group or conversion of the sulfonate to a sulfonamide would create new classes of derivatives with distinct properties.

Isomeric Variation: Synthesizing and comparing the properties of the ortho-, meta-, and para-isomers of potassium phenolsulfonate can provide insight into how the relative positions of the functional groups affect activity.

The goal is to build a model that can predict the activity of new, unsynthesized derivatives based on calculated parameters like heat of formation, orbital energies, and the nature of the substituents. nih.gov

This compound is a potential ligand for forming coordination complexes with metal ions, including its own counterion, potassium (K⁺). alfa-chemistry.com The molecule possesses two potential donor sites: the oxygen atoms of the sulfonate group (-SO₃⁻) and the oxygen atom of the hydroxyl group (-OH). This allows it to act as a multidentate ligand.

Based on analogous systems, such as potassium complexes of quercetin-5'-sulfonate, the o-phenolsulfonate anion can be expected to act as an O-donor ligand. mdpi.com The coordination can occur in several ways:

Monodentate: Coordination through one of the sulfonate oxygens.

Bidentate Chelation: Coordination involving both the phenolic oxygen and an oxygen from the adjacent sulfonate group, forming a stable chelate ring.

Bridging: The sulfonate group can bridge two different metal centers.

The potassium ion (K⁺) typically forms complexes based on electrostatic interactions and can have coordination numbers ranging up to 8 or more, often involving water or other solvent molecules in the coordination sphere. alfa-chemistry.commdpi.com The formation of these complexes involves the interaction of the K⁺ ion with the oxygen-donor ligands. alfa-chemistry.com

Characterization of such coordination complexes would involve techniques like:

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the potassium ion. mdpi.com

Infrared (IR) and Raman Spectroscopy: To observe shifts in the vibrational frequencies of the S-O and O-H bonds upon coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structure of the complex in solution.

Thermal Analysis (TGA/DSC): To study the stability of the complex and the role of solvent molecules in its structure. mdpi.com

| Potential Donor Atoms | Coordination Mode | Description |

| Sulfonate Oxygens (-SO₃⁻) | Monodentate, Bidentate, Bridging | Can coordinate to one or more metal centers. |

| Phenolic Oxygen (-OH) | Monodentate | Can coordinate to a metal center, especially upon deprotonation. |

| Both Groups | Bidentate Chelation | The ortho positioning allows for the formation of a stable chelate ring with a metal ion. |

Principles of Sustainable Synthesis Applied to this compound Production

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and increase efficiency. researchgate.netrsc.orgrsc.org

Key sustainable strategies applicable to this process include:

Alternative Sulfonating Agents: Replacing concentrated sulfuric acid with solid acid catalysts (e.g., zeolites) or other less corrosive and more recyclable sulfonating agents can minimize waste and hazards.

Solvent-Free Reactions: The sulfonation of phenol can potentially be carried out under solvent-free (neat) conditions or in greener solvents like ionic liquids, reducing the use of volatile organic compounds (VOCs).

Energy Efficiency: Optimizing reaction conditions, such as using microwave-assisted heating, can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Catalyst Recyclability: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused for multiple cycles improves the atom economy and reduces waste. researchgate.net

Sophisticated Spectroscopic Characterization and Advanced Analytical Methodologies for Potassium O Phenolsulfonate

Advanced Spectroscopic Techniques for Molecular Structure and Electronic Property Elucidation

A variety of spectroscopic methods are employed to build a complete picture of the molecule's structural and electronic characteristics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³⁹K) for Structural Conformation and Bonding Environments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of potassium o-phenolsulfonate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Due to the ortho-substitution of the hydroxyl (-OH) and sulfonate (-SO₃K) groups, the four protons on the benzene (B151609) ring are chemically non-equivalent, leading to a complex splitting pattern. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the sulfonate group.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated for the six carbons of the benzene ring, confirming their unique chemical environments. The carbon atom attached to the hydroxyl group and the one bonded to the sulfonate group would show characteristic chemical shifts reflecting the electronic effects of these substituents.

³⁹K NMR: Potassium-39 NMR spectroscopy can be used to study the ionic environment of the potassium cation. As a quadrupolar nucleus, the ³⁹K nucleus yields broad signals, with the signal width increasing with the asymmetry of the local electronic environment huji.ac.il. In solid-state ³⁹K NMR, the chemical shift range for potassium ions can exceed 100 ppm, allowing for the resolution of inequivalent potassium sites within a crystal lattice nih.gov. This technique is primarily used to investigate ion binding and the local environment of the potassium ion in both solid and solution states huji.ac.ilresearchgate.net. While specific ³⁹K NMR data for this compound is not widely published, the technique holds potential for probing the cation-anion interactions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Experimental data for the ortho-isomer is not readily available in the searched literature. Predicted values are based on general principles of NMR spectroscopy for substituted benzene rings.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | H-3 | ~7.0-7.2 | Multiplet |

| ¹H | H-4 | ~7.4-7.6 | Multiplet |

| ¹H | H-5 | ~6.8-7.0 | Multiplet |

| ¹H | H-6 | ~7.7-7.9 | Multiplet |

| ¹³C | C-1 (-OH) | ~155-160 | Singlet |

| ¹³C | C-2 (-SO₃K) | ~130-135 | Singlet |

| ¹³C | C-3 | ~115-120 | Singlet |

| ¹³C | C-4 | ~130-135 | Singlet |

| ¹³C | C-5 | ~120-125 | Singlet |

| ¹³C | C-6 | ~125-130 | Singlet |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in this compound and studying intermolecular forces.

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations include the broad O-H stretching band from the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. The sulfonate group (-SO₃⁻) gives rise to strong asymmetric and symmetric stretching vibrations, usually observed around 1200 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are found in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the sulfonate group often produces a strong and characteristic Raman signal. Aromatic ring vibrations are also typically prominent in the Raman spectrum. This technique is particularly useful for studying the compound in aqueous solutions.

Table 2: Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Phenolic) | Stretching | 3200-3600 (broad) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C=C (Aromatic) | Stretching | 1400-1600 | 1400-1600 |

| S=O (Sulfonate) | Asymmetric Stretching | ~1200 (strong) | ~1200 |

| S=O (Sulfonate) | Symmetric Stretching | ~1050 (strong) | ~1050 (strong) |

| C-S | Stretching | 700-800 | 700-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from π to π* orbitals. Studies on the related compound, potassium p-phenolsulfonate, show a main absorption band with a peak at 230 nm in dilute aqueous solutions nist.gov. A weaker band is also observed around 280-285 nm, which becomes more dominant upon conversion to the secondary salt form (phenoxide) nist.gov. It is expected that this compound will exhibit a similar UV absorption profile, characteristic of a substituted benzene ring, with absorption bands sensitive to pH changes due to the ionization of the phenolic hydroxyl group nist.gov.

Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) for Solid-State Structure and Crystallinity

X-ray diffraction techniques are indispensable for determining the solid-state structure and crystallinity of this compound.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern, or "fingerprint," which is useful for phase identification, purity assessment, and determination of crystallinity units.it. The PXRD pattern consists of a series of peaks at specific diffraction angles (2θ), which correspond to the different lattice planes in the crystal structure according to Bragg's Law nist.gov. This technique is crucial for routine characterization and quality control of bulk samples of the compound units.it.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of its elemental formula with high confidence. For this compound, HRMS would be used to confirm the molecular formula C₆H₅KO₄S mdpi.comnih.gov.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion is isolated and then fragmented to produce a series of daughter ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For phenolic compounds, fragmentation often involves characteristic losses of small molecules like CO, H₂O, or SO₂ nih.govresearchgate.net. The fragmentation pathways of the o-phenolsulfonate anion would help confirm the connectivity of the hydroxyl and sulfonate groups to the benzene ring researchgate.net.

Electrochemical Spectroscopy for Redox Characterization

Electrochemical techniques, such as electrochemical impedance spectroscopy (EIS), can be used to study the redox properties of this compound. The phenolic hydroxyl group can be oxidized, and these methods can provide information about the oxidation potential and the kinetics of the electron transfer process. EIS, for example, can probe the electrochemical behavior at an electrode-electrolyte interface, which can be influenced by the presence of the compound sigmaaldrich.com. While specific electrochemical data for this compound is limited, these methods are valuable for characterizing its potential role in electrochemical systems.

Chromatographic Separation and Quantification Methodologies for this compound

Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation from impurities, quantification in various matrices, and characterization of related ionic species. High-performance liquid chromatography (HPLC), ion chromatography (IC), and other specialized chromatographic methods provide the necessary resolution and sensitivity for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and assay of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the o-phenolsulfonate anion from potential impurities, isomers (such as p-phenolsulfonate), and degradation products.

Method development for aromatic sulfonates often employs reversed-phase chromatography. A C8 or C18 column is typically suitable, providing a non-polar stationary phase that retains the analyte based on hydrophobic interactions. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. The inclusion of an ion-pairing reagent, such as a quaternary ammonium salt like tetrabutylammonium sulfate, in the mobile phase can be crucial. This reagent pairs with the sulfonate anion, neutralizing its charge and enhancing its retention on the reversed-phase column, leading to improved peak shape and resolution. nih.govresearchgate.net

Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. wjpmr.com This process involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. nih.gov Specificity is confirmed by showing that the analyte peak is free from interference from placebo components or known impurities. researchgate.net Linearity is established by analyzing a series of standards over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response. mdpi.com Accuracy is assessed through recovery studies by spiking a known amount of standard into a sample matrix. wjpmr.com Precision is determined by the relative standard deviation (%RSD) of replicate analyses, with values typically required to be less than 2%. mdpi.com

UV detection is commonly used, with the detection wavelength set near the absorption maximum of the phenolsulfonate chromophore, often around 280 nm, to ensure high sensitivity. nih.govnih.gov

Table 1: Example HPLC Method Parameters for Analysis of Related Aromatic Sulfonates

| Parameter | Condition | Source |

| Instrumentation | Shimadzu LC-20AT HPLC system with PDA detector | nih.govresearchgate.net |

| Column | Luna C8 (250 × 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Gradient elution with Methanol and 0.02 M Tetrabutylammonium Sulfate | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Column Temperature | 25°C | nih.govresearchgate.net |

| Detection Wavelength | 280 nm | nih.govnih.gov |

| Injection Volume | 20 µL | nih.govnih.gov |

Ion Chromatography (IC) is a powerful technique for the determination of both the potassium cation and the o-phenolsulfonate anion. herts.ac.uk This method is particularly useful for verifying the stoichiometric composition of the salt and for quantifying other inorganic or organic ions that may be present as impurities. nih.gov IC separates ions based on their interaction with an ion-exchange resin in the stationary phase. chromatographyonline.com

For cation analysis, a sample of this compound is dissolved in high-purity water and injected into an IC system equipped with a cation-exchange column (e.g., a sulfonated polystyrene-divinylbenzene resin) and a conductivity detector. mdpi.comchromatographyonline.com The mobile phase, or eluent, is typically a dilute solution of a strong acid, such as methanesulfonic acid, which displaces the analyte cations from the column. nih.gov A suppressor is used post-column to reduce the background conductivity of the eluent and enhance the signal of the analyte ions, thereby improving sensitivity. nih.gov This setup allows for the accurate quantification of potassium and other cationic impurities like sodium, calcium, or magnesium. mdpi.com

For the analysis of the o-phenolsulfonate anion, an anion-exchange column is used. The stationary phase for anion exchange typically contains quaternary ammonium functional groups. chromatographyonline.com The mobile phase would be a basic solution, such as sodium hydroxide (B78521) or a carbonate-bicarbonate buffer, which facilitates the elution of the anionic species. nih.gov This allows for the separation and quantification of the o-phenolsulfonate anion from other potential anionic impurities like chloride, sulfate, or phosphate. herts.ac.uk

Table 2: Typical Ion Chromatography Conditions for Cation and Anion Analysis

| Parameter | Cation Analysis | Anion Analysis | Source |

| Column | Dionex® IonPac® CS16 (cation-exchange) | Dionex® IonPac® AS19 (anion-exchange) | mdpi.comnih.gov |

| Eluent | Methanesulfonic Acid (e.g., 20-30 mM) | Sodium Hydroxide (e.g., 20 mM) | mdpi.comnih.gov |

| Flow Rate | ~1.0 mL/min | ~1.0 mL/min | nih.gov |

| Detection | Suppressed Conductivity | Suppressed Conductivity | nih.gov |

| Sample Preparation | Dilution in high-purity water | Dilution in high-purity water | herts.ac.uk |

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. mdpi.com this compound, being an ionic salt, is non-volatile and therefore cannot be directly analyzed by GC-MS. However, this technique is highly applicable for the analysis of volatile impurities or for the characterization of the o-phenolsulfonate structure after chemical derivatization to a more volatile form. nih.gov

Derivatization is a crucial step that converts polar functional groups (like hydroxyl and sulfonate groups) into less polar, more volatile derivatives. nih.gov For phenols, a common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons on the hydroxyl and sulfonic acid groups with trimethylsilyl (TMS) groups. This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. nih.gov

Once derivatized, the sample is injected into the GC, where the volatile compounds are separated on a capillary column (e.g., a DB-5MS). mdpi.com The separated compounds then enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for definitive identification. mdpi.com This approach could be used to identify and quantify trace volatile phenolic impurities (e.g., phenol (B47542), cresols) in a sample of this compound. nih.gov

Size Exclusion Chromatography (SEC) is a chromatographic mode that separates molecules based on their hydrodynamic volume in solution. nih.gov While commonly applied to large molecules like proteins and polymers, SEC can be theoretically applied to investigate potential self-association, oligomerization, or aggregation of the o-phenolsulfonate anion, particularly in concentrated solutions or formulated products.

In SEC, the stationary phase consists of porous particles with a controlled pore size distribution. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer, more tortuous path and elute later. researchgate.net

For the analysis of an ionic species like this compound, it is critical to suppress secondary ionic interactions between the analyte and the stationary phase. These interactions can cause anomalous retention behavior that deviates from a true size-based separation. To mitigate this, the mobile phase must have a sufficiently high ionic strength, typically achieved by adding a salt such as potassium chloride or sodium chloride at concentrations of 0.1 M to 0.2 M. nih.gov The use of potassium-based salts may be superior in reducing secondary electrostatic interactions between anionic species and the SEC support. nih.gov By comparing the elution profile of the sample to that of a monomeric standard, the presence of dimers, trimers, or higher-order aggregates can be detected as earlier-eluting peaks. researchgate.net

Complementary Analytical Techniques for Trace Analysis and Purity Assessment

Potentiometric titration is a highly accurate technique for the acid-base characterization and purity assay of this compound. wikipedia.org This method involves monitoring the change in potential (or pH) of a solution as a titrant of known concentration is added. youtube.com Since this compound is the salt of a strong acid (the sulfonic acid group) and a weak acid (the phenolic group), its titration curve provides valuable information.

The sulfonic acid group is fully deprotonated at typical pH values. The phenolic hydroxyl group, however, is a weak acid and can be titrated with a strong base, such as sodium hydroxide. nist.gov The titration is monitored using a pH meter with a glass electrode. A plot of pH versus the volume of titrant added reveals an equivalence point, which appears as a sharp inflection in the curve. fsu.edu This point corresponds to the complete neutralization of the phenolic group. The purity of the sample can be calculated from the volume of titrant consumed to reach this equivalence point. fsu.edu An electrometric titration of the related compound sodium p-phenolsulfonate showed that the phenolic group was half-neutralized at approximately pH 8.7. nist.gov

Conductometric titration can also be employed for purity assessment. This technique measures the change in electrical conductivity of the solution during the titration. The conductivity changes as the concentration and mobility of the ions in solution are altered by the titration reaction. The endpoint is identified as a distinct break in the plot of conductivity versus titrant volume. This method can be particularly useful for titrations in colored or turbid solutions where visual indicators are ineffective. youtube.com

Quantitative Spectrophotometric Assays and Chemiluminescence for Concentration Determination

Quantitative analysis of this compound can be achieved through various sophisticated spectroscopic and advanced analytical methodologies. Spectrophotometric assays and chemiluminescence techniques are particularly prominent for determining the concentration of this compound due to their sensitivity and specificity. These methods often rely on the inherent properties of the phenolic group and the aromatic ring within the molecule.

Spectrophotometric Assays

Spectrophotometric methods are foundational in the quantitative analysis of aromatic compounds like phenolsulfonates. These techniques measure the absorption of ultraviolet (UV) or visible light by the analyte in solution.

Direct UV Spectrophotometry and Derivatization

While direct UV spectrophotometry can be used, its application may be limited by overlapping absorption bands from other compounds in a sample matrix nist.gov. To enhance specificity and sensitivity, derivatization methods are often employed. For the related isomer, potassium p-phenolsulfonate, a quantitative method involving bromination has been developed. nist.gov. In this method, the phenolsulfonate molecule reacts with a precise amount of bromine in an acidic medium. nist.gov. The reaction forms a dibrominated product, altering the chromophore and allowing for more specific spectrophotometric measurement. nist.gov. Research on p-phenolsulfonate has shown that two molecules of bromine react quantitatively with one molecule of the phenolsulfonate in molar hydrochloric acid at 0°C within five minutes. nist.gov. The consumption of bromine can be monitored to determine the initial concentration of the phenolsulfonate. nist.gov.

Research Findings on a Related Isomer: Bromometric Analysis of Potassium p-Phenolsulfonate

The following table summarizes the results from a study on the bromometric titration of potassium p-phenolsulfonate, a method that relies on spectrophotometric principles for endpoint determination or analysis of the resulting products. nist.gov. The data indicates that the reaction is rapid and stoichiometric, making it suitable for quantitative analysis. nist.gov.

| Time (minutes) | p-phenolsulfonate (g) | Thiosulfate for back titration (ml) | Percentage of reaction |

| 2 | 0.1000 | 18.00 | 99.4 |

| 5 | 0.1000 | 17.85 | 99.9 |

| 10 | 0.1000 | 17.83 | 100.0 |

| 30 | 0.1000 | 17.70 | 100.5 |

| 2 | 0.1500 | 10.20 | 99.1 |

| 5 | 0.1500 | 9.95 | 99.9 |

| 10 | 0.1500 | 9.90 | 100.1 |

| 30 | 0.1500 | 9.70 | 100.8 |

| Data adapted from a study on potassium p-phenolsulfonate, demonstrating the reaction's completion within 5-10 minutes. nist.gov |

Colorimetric Assays for Phenolic Compounds

Another widely used spectrophotometric method for determining the concentration of phenolic compounds is the Folin-Ciocalteu (FC) assay. mdpi.com. This method involves the reduction of the FC reagent, a mixture of phosphomolybdate and phosphotungstate, by the phenolic group under alkaline conditions. mdpi.com. This reduction produces a blue-colored complex, and the intensity of the color, measured spectrophotometrically at approximately 760-765 nm, is directly proportional to the amount of phenolic compounds present. mdpi.com. While robust and simple, this assay is not specific to a single phenolic compound and can be susceptible to interference from other non-phenolic reducing agents. mdpi.com.

Chemiluminescence for Concentration Determination

Chemiluminescence (CL) methods offer exceptionally high sensitivity and are used for trace-level quantification. These techniques measure the light emitted from a chemical reaction involving the analyte.

Potassium Permanganate-Based Chemiluminescence

Phenolic compounds, including derivatives like this compound, can be quantified using chemiluminescence systems involving potassium permanganate as an oxidant in an acidic medium. nih.govresearchgate.net. The reaction between the phenol and potassium permanganate produces light, and this emission can be significantly enhanced by the presence of sensitizers like formaldehyde. nih.gov. The intensity of the emitted light is proportional to the concentration of the phenolic analyte. This method is often implemented in a flow injection analysis (FIA) system, which allows for rapid and automated measurements. nih.govresearchgate.net.

Research Findings on Phenol Determination via Flow Injection-Chemiluminescence

The following table presents the analytical parameters for the determination of phenol using a potassium permanganate and formaldehyde system, which serves as a model for the potential analysis of phenolsulfonates. nih.gov.

| Parameter | Value |

| Linear Range | 5.0 x 10⁻⁹ to 1.0 x 10⁻⁶ g/mL |

| Detection Limit (3σ) | 3 x 10⁻⁹ g/mL |

| Relative Standard Deviation (RSD) | 1.2% (for 4.0 x 10⁻⁷ g/mL phenol, n=11) |

| Data from a study on the chemiluminescent determination of phenol. nih.gov |

Luminol-Based Chemiluminescence

Another important chemiluminescence system is based on the oxidation of luminol. The presence of phenolic compounds can significantly influence the intensity of the luminol chemiluminescence reaction, a phenomenon that can be harnessed for quantitative analysis. nih.gov. Depending on the pH and the specific reaction conditions, phenolic compounds can either enhance or inhibit the light emission from the luminol reaction. nih.gov. By carefully controlling the reaction parameters, a calibration curve can be established to relate the change in chemiluminescence intensity to the concentration of the phenolic analyte.

Theoretical and Computational Chemistry Investigations of Potassium O Phenolsulfonate

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

While quantum mechanics excels at describing the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. MD simulations model the system as a collection of atoms whose movements are governed by a classical force field.

For Potassium o-phenolsulfonate in an aqueous solution, MD simulations can provide detailed insights into solvation. acs.org The simulation would track the trajectories of the potassium and o-phenolsulfonate ions and the surrounding water molecules. Analysis of these trajectories can reveal:

Solvation Shell Structure: The arrangement of water molecules around the ions can be characterized using the radial distribution function (RDF), g(r). The RDF for the K⁺-O(water) pair would show a distinct peak at approximately 2.7-2.8 Å, corresponding to the first hydration shell. aip.org Similarly, RDFs would show water molecules forming hydrogen bonds with the oxygen atoms of the sulfonate and hydroxyl groups.

Coordination Number: By integrating the RDF up to the first minimum, the average number of water molecules in the first solvation shell can be calculated. For K⁺, this number is typically found to be between 6 and 8. nih.gov

Dynamics of Solvation: MD simulations can quantify the dynamics of the system, such as the residence time of water molecules in the ion's hydration shell and the diffusion coefficients of the ions in the solution. osti.gov The residence time for water around a K⁺ ion is relatively short (on the order of picoseconds), indicating that K⁺ is a "structure-breaking" ion that disrupts the local hydrogen-bonding network of water. acs.org

Conformational Dynamics: For the o-phenolsulfonate anion, the primary conformational flexibility involves the rotation around the C-S and C-O single bonds. MD simulations can explore the preferred orientations of the sulfonate and hydroxyl groups relative to the benzene (B151609) ring in solution.

These simulations provide a dynamic picture of how this compound interacts with its environment, which is crucial for understanding its chemical behavior in real-world applications.

Solute-Solvent Interactions and Aqueous Phase Behavior

Computational studies, particularly molecular dynamics (MD) simulations, provide significant insights into the behavior of ions in aqueous solutions. While direct MD simulations specifically for this compound are not extensively documented in the reviewed literature, the behavior of analogous systems, such as potassium salts of other sulfonated aromatic compounds and other potassium electrolytes, offers a strong basis for understanding its aqueous phase behavior.

Molecular dynamics simulations of potassium perfluorohexanesulfonate (B1258047) (KPFOS) in a water/gas system reveal that the sulfonate anions tend to migrate to the interface, with the hydrophilic sulfonic acid groups immersed in the water phase researchgate.net. In the bulk solution, the potassium ions (K+) are distributed in proximity to the sulfonate groups due to electrostatic attraction researchgate.net. The probability of finding K+ near the oxygen atoms of the sulfonate group is high, though their interaction with water is characterized as a weak van der Waals force, in contrast to the multiple hydrogen bonds formed between the sulfonate oxygen atoms and water molecules researchgate.net. Similarly, MD simulations of sodium polystyrene sulfonate (NaPSS) in explicit water models show that with an increasing fraction of sulfonate groups, the polymer chain adopts a more elongated conformation, with the ionized groups located at the surface of the molecular structure nih.gov.

Conformational Landscape and Flexibility Analysis

The conformational flexibility of this compound is a key determinant of its interaction with its environment and its chemical reactivity. The molecule possesses rotational freedom primarily around the C-S bond connecting the sulfonate group to the phenyl ring and the C-O bond of the hydroxyl group. Computational methods are essential for exploring the potential energy surface and identifying stable conformers.

The orientation of the sulfonate group relative to the hydroxyl group is of particular interest. Intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and an oxygen atom of the sulfonate group, could stabilize certain conformations. The interplay of these intramolecular forces with intermolecular interactions, such as π-stacking, would further influence the conformational landscape, as seen in the case of the studied sulfonic esters which adopted hairpin or stepped conformations depending on the balance of these interactions nih.gov. Langevin dynamics simulations on these related compounds indicated very fast conformational exchange rates, suggesting that at room temperature, a molecule like this compound would likely exist as a dynamic ensemble of interconverting conformers nih.gov. Understanding this conformational landscape is a critical step in rationalizing its chemical behavior and designing new applications.

Computational Exploration of Reaction Mechanisms and Transition States

Mechanistic Pathways of Phenolsulfonate Reactivity (e.g., related to Kolbe-Schmitt reaction insights)

The reactivity of the phenoxide form of this compound is significantly influenced by the presence of the sulfonate group. A key reaction that provides insight into the reactivity of phenoxides is the Kolbe-Schmitt reaction, the carboxylation of a phenoxide by carbon dioxide. Computational studies on the Kolbe-Schmitt reaction of potassium phenoxide offer a valuable proxy for understanding the potential reactivity of the phenoxide moiety in this compound.

Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of the Kolbe-Schmitt reaction for various alkali metal phenoxides stackexchange.com. These studies show that the reaction can proceed to both the ortho and para positions relative to the hydroxyl group stackexchange.com. The mechanism involves the formation of an intermediate complex between the phenoxide and carbon dioxide, followed by electrophilic attack on the aromatic ring. The reaction proceeds through several transition states and intermediates researchgate.net.

The choice of the alkali metal cation has a significant impact on the regioselectivity of the reaction. For potassium phenoxide, the formation of the para-substituted product, 4-hydroxybenzoic acid, is often favored, especially under certain reaction conditions stackexchange.comwikipedia.orglscollege.ac.in. Computational analyses have explored the energy profiles for both the ortho and para carboxylation pathways of potassium phenoxide, providing insights into the factors governing this selectivity researchgate.net. The larger ionic radius of potassium compared to sodium is thought to play a role in favoring the para product jk-sci.com.

In the case of this compound, the presence of the sulfonate group at the ortho position would sterically hinder the carboxylation at that site. Therefore, any Kolbe-Schmitt-type reactivity would be expected to occur at the para position to the hydroxyl group. The electron-withdrawing nature of the sulfonate group would also influence the electron density of the aromatic ring, potentially affecting the activation energy of the carboxylation reaction. Detailed DFT studies on the this compound system would be necessary to quantify these electronic and steric effects on the reaction mechanism and energy barriers.

Computational Modeling of Catalytic Intermediates and Selectivity

Computational modeling is a powerful tool for understanding the structure and stability of intermediates and transition states in catalytic reactions, which in turn governs the selectivity of the reaction. While specific computational studies on catalytic reactions involving this compound are limited, insights can be drawn from related systems.

In the context of the Kolbe-Schmitt reaction, computational studies have characterized the geometries and energies of the intermediate complexes formed between the alkali metal phenoxide and carbon dioxide, as well as the subsequent transition states for the carboxylation step researchgate.net. These models help to explain the observed regioselectivity. For instance, the coordination of the potassium ion with the phenoxide oxygen and the incoming carbon dioxide molecule plays a crucial role in determining the orientation of the electrophilic attack on the phenyl ring stackexchange.comresearchgate.net.

More broadly, computational catalysis encompasses a range of techniques, from DFT calculations to quantum mechanics/molecular mechanics (QM/MM) simulations, to model catalytic processes rsc.orgmdpi.com. These methods can be used to generate free energy diagrams for reaction pathways, identifying the rate-determining steps and the most stable intermediates mdpi.com. For a hypothetical catalytic reaction involving this compound, computational models could be built to explore the interaction of the substrate with a catalyst, identifying the active site and elucidating the mechanism. For example, in the sulfonation of phenol (B47542), which is related to the synthesis of phenolsulfonic acids, DFT calculations have been used to study the reaction mechanism, identifying a trimolecular electrophilic substitution involving phenol, SO3, and a catalyst molecule like H2SO4 researchgate.net. Such computational approaches would be invaluable in predicting the selectivity and efficiency of catalytic transformations of this compound.

Development of Computational Models and Machine Learning Approaches for Phenolsulfonate Systems

The development of computational models and machine learning (ML) approaches for predicting the properties and activities of chemical compounds is a rapidly growing field. For phenolsulfonate systems, these methods hold the promise of accelerating the discovery and design of new molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are a well-established computational tool for predicting the biological activity or toxicity of chemicals based on their molecular structure. Numerous QSAR studies have been conducted on phenol derivatives to predict their toxicity to various organisms, such as Tetrahymena pyriformis nih.govinsilico.eunih.gov. These models typically use a range of molecular descriptors, including hydrophobicity (log Kow), electronic properties, and steric parameters, to build correlative models. For instance, a QSAR study on 50 phenol derivatives used quantum chemical reactivity descriptors calculated using DFT to develop a reliable model for predicting toxicity, with a high correlation coefficient (r² = 0.91) nih.gov.

More recently, machine learning techniques, such as deep neural networks (DNNs), have been applied to develop more sophisticated QSAR models for phenols ijain.orgijain.orgresearchgate.net. These ML-based models can capture complex, non-linear relationships between molecular features and biological activity. For example, a DNN model was developed to predict the cytotoxicity of phenols with high precision, achieving a high correlation coefficient at the fitting stage and good predictive capability on an external dataset ijain.org.

These approaches can be extended to phenolsulfonate systems. By generating a dataset of phenolsulfonates with known properties (e.g., solubility, reactivity, biological activity), QSAR and ML models could be trained to predict these properties for new, untested compounds. This would involve calculating a variety of molecular descriptors for the phenolsulfonate molecules and using these as input for the models. Such in silico screening could significantly reduce the time and cost associated with experimental testing. Furthermore, ML models are being developed to predict various electronic properties of molecules, which could be applied to phenolsulfonates for materials science applications acs.org. The integration of computational modeling and machine learning provides a powerful platform for the rational design of novel phenolsulfonate-based materials and molecules.

Reaction Mechanisms and Chemical Transformations Involving Potassium O Phenolsulfonate

Electrophilic Aromatic Substitution (EAS) Reactions of the Phenolsulfonate Ring

The benzene (B151609) ring in potassium o-phenolsulfonate is activated towards electrophilic attack by the electron-donating hydroxyl group. byjus.com This group increases the electron density of the ring, particularly at the positions ortho and para to it (positions 4 and 6, as position 2 is occupied by the sulfonate group). Conversely, the sulfonate group is strongly electron-withdrawing and deactivating. However, its directing effect is meta to its own position, which also corresponds to positions 4 and 6. Therefore, both groups direct incoming electrophiles to the same positions, with the activating effect of the hydroxyl group being dominant.

Table 1: Directing Effects of Substituents in o-Phenolsulfonate

| Substituent | Position | Activating/Deactivating | Directing Effect | Target Positions for Electrophiles |

|---|---|---|---|---|

| Hydroxyl (-OH) | 1 | Activating | Ortho, Para | 4, 6 |

| Sulfonate (-SO₃⁻) | 2 | Deactivating | Meta | 4, 6 |

Regioselectivity and Kinetics of Halogenation

The halogenation of phenols is typically a rapid reaction that can be difficult to control, often leading to polysubstituted products even in the absence of a Lewis acid catalyst. byjus.comlibretexts.org In the case of this compound, the powerful activating nature of the hydroxyl group facilitates halogenation.

Regioselectivity : The incoming halogen electrophile (e.g., Br⁺ or Cl⁺) will be directed to the positions activated by the hydroxyl group and meta to the sulfonate group. This results in substitution primarily at the C4 (para to -OH) and C6 (ortho to -OH) positions. Steric hindrance from the adjacent sulfonate group at C2 may slightly favor substitution at the C4 position.

Kinetics : The kinetics of halogenation are significantly enhanced by the activating -OH group. However, the deactivating -SO₃⁻ group provides a moderating effect compared to the halogenation of phenol (B47542) itself. The reaction proceeds via the standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). The stability of this intermediate is greatly enhanced by the electron-donating resonance effect of the hydroxyl group.

Nitration : Phenols are highly susceptible to nitration. byjus.com Treatment of phenol with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.comsarthaks.com For this compound, nitration is expected to occur under similar mild conditions. The electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid, often with the aid of a catalyst like sulfuric acid. masterorganicchemistry.comlibretexts.org The NO₂⁺ will attack the electron-rich positions 4 and 6, leading to the formation of 4-nitro-2-sulfophenol and 6-nitro-2-sulfophenol. The presence of the deactivating sulfonate group helps to moderate the reaction and may prevent the extensive oxidative decomposition often seen with direct nitration of phenol. libretexts.org

Alkylation : Friedel-Crafts alkylation of phenols can be complex, but generally leads to substitution at the ortho and para positions. mlsu.ac.in For this compound, alkylation would also be directed to the C4 and C6 positions. The reaction involves an electrophilic carbocation attacking the activated ring.

Sulfonation is a reversible electrophilic aromatic substitution reaction. libretexts.org The sulfonation of phenol is notably dependent on temperature. sarthaks.comquora.com

At lower temperatures (around 280-298 K), the reaction with concentrated sulfuric acid favors the formation of the ortho isomer, o-phenolsulfonic acid. sarthaks.com This is considered the kinetically controlled product.

At higher temperatures (around 373 K), the para isomer, p-phenolsulfonic acid, is the major product. sarthaks.comstackexchange.com This is the thermodynamically more stable product.

Mechanism : The electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.comyoutube.com The reaction proceeds through the attack of the aromatic ring on the electrophile, followed by deprotonation to restore aromaticity.

Desulfonation : The reversibility of sulfonation means that the sulfonic acid group can be removed. wikipedia.org This desulfonation reaction is typically achieved by heating the sulfonic acid in the presence of hot aqueous acid. libretexts.orgwikipedia.org The mechanism is the microscopic reverse of sulfonation, involving the protonation of the ring at the carbon bearing the sulfonic acid group, followed by the loss of SO₃. This equilibrium is a key aspect of the chemistry of phenolsulfonates, allowing for the interconversion of isomers at different temperatures.

Redox Chemistry of the Phenolic Moiety

Phenols are readily oxidized, despite not having a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org The oxidation of phenol can yield various products, including p-benzoquinone. libretexts.orgyoutube.com This transformation involves the loss of two electrons and two protons from the molecule.

For this compound, the phenolic hydroxyl group remains susceptible to oxidation. Treatment with a suitable oxidizing agent (e.g., chromic acid, Fenton's reagent) would be expected to oxidize the phenolic ring. The likely product would be a quinone structure, although the presence of the electron-withdrawing sulfonate group would make the ring more difficult to oxidize compared to unsubstituted phenol. The oxidation could potentially lead to the formation of a sulfonated ortho- or para-benzoquinone derivative, followed by possible subsequent degradation or rearrangement depending on the reaction conditions.

Table 2: General Redox Reactions of the Phenolic Moiety

| Transformation | Reagents | Product Type |

|---|---|---|

| Oxidation | Chromic Acid, Na₂Cr₂O₇, various organic reagents | Benzoquinone |

| Reduction (of Quinone) | NaBH₄, SnCl₂, various organic reagents | Hydroquinone |

Reductive Transformations of the Phenolsulfonate Anion

The phenolsulfonate anion is generally stable under reducing conditions.

Phenolic Group : The hydroxyl group and the aromatic ring are not easily reduced. Reduction of the benzene ring would require harsh conditions, such as high-pressure catalytic hydrogenation, which are not typical transformations.

Sulfonate Group : The sulfonate group is also highly resistant to chemical reduction. It is a very poor leaving group and does not undergo reductive cleavage under standard laboratory conditions.

While the corresponding quinone can be reduced back to a hydroquinone, direct reductive transformations of the stable this compound anion itself are not common or facile reactions. youtube.com Any significant reduction would likely target the aromatic system as a whole under forcing conditions, rather than being a selective transformation of one of the functional groups.

Hydrolytic Stability and Solvolysis Mechanisms of the Sulfonate Group

The hydrolytic stability of this compound is significantly influenced by the pH of the aqueous solution. The sulfonate group (–SO₃⁻) attached to the aromatic ring is generally stable under neutral and acidic conditions. However, its stability decreases in alkaline environments. smolecule.com Studies indicate that degradation of the compound occurs at pH values exceeding 9, which is attributed to the hydrolysis of the sulfonate group. smolecule.com Conversely, at pH values below 3, the solubility of the compound is reduced due to the protonation of the phenolic hydroxyl group. smolecule.com

The solvolysis of arylsulfonates, including o-phenolsulfonate, can proceed through different mechanistic pathways, primarily influenced by the solvent and the structure of the substrate. The reaction involves the cleavage of the carbon-sulfur (C–S) bond or the sulfur-oxygen (S–O) bond. In the context of hydrolysis, the solvent is water, and the reaction typically involves nucleophilic attack on the sulfur atom.

The mechanism for the solvolysis of arenesulfonyl compounds is generally considered to be predominantly Sₙ2-like, involving a direct interaction of the nucleophile (a water molecule in this case) with the substrate. nih.govbeilstein-journals.org The formation of highly unstable sulfonyl cations makes a pure Sₙ1 pathway unfavorable under typical solvolytic conditions. nih.gov The reaction can be visualized as a synchronous or near-synchronous process of bond-making (nucleophile-sulfur) and bond-breaking (sulfur-leaving group).

Solvent properties play a critical role in the reaction kinetics. The Grunwald-Winstein equation is often used to analyze the solvolysis rates, taking into account both the solvent's ionizing power (Y) and its nucleophilicity (N). nih.govbeilstein-journals.orgniu.edu For many arylsulfonates, the reaction rate shows a significant dependence on both parameters, confirming the involvement of the solvent as a nucleophile in the rate-determining step. niu.edu In aqueous solutions, water acts as the nucleophile, and the reaction can be facilitated by general base catalysis, where a second water molecule assists in removing a proton from the attacking water molecule.

The following table summarizes the pH-dependent stability of this compound.

| pH Range | Stability of Sulfonate Group | Primary Chemical Event |

|---|---|---|

| < 3 | Stable | Protonation of the phenolic hydroxyl group, leading to reduced solubility. |

| 3 - 9 | Stable | The compound remains largely intact in solution. |

| > 9 | Unstable | Hydrolysis of the sulfonate group, leading to degradation. |

Role of this compound as a Buffer and Ligand in Chemical Systems

Buffer Capacity

This compound is the salt of a strong acid, o-phenolsulfonic acid. noaa.gov Due to the presence of the acidic phenolic hydroxyl group (–OH) and the conjugate base of the strong sulfonic acid group (–SO₃⁻), the compound can function as a buffer in certain pH ranges. The pKa of the phenolic proton allows it to resist changes in pH in the corresponding region. While o-phenolsulfonic acid itself is a strong acid, the phenolic hydroxyl group has a pKa value typical for phenols, allowing it to participate in acid-base equilibria.

The buffering capacity is centered around the pKa of the phenolic group. In solution, the phenoxide form can neutralize added acids, while the protonated phenol form can neutralize added bases, thereby maintaining a relatively stable pH. The principle is analogous to other buffer systems, such as those based on potassium hydrogen phthalate, which are widely used for calibrating pH meters. fishersci.cominterlab.com.trsigmaaldrich.com The presence of the potassium salt ensures solubility and provides the conjugate base necessary for the buffer system.

Ligand Properties

The o-phenolsulfonate anion is a versatile ligand capable of coordinating with metal ions through multiple donor atoms. It possesses two potential coordination sites: the oxygen atoms of the sulfonate group (–SO₃⁻) and the oxygen atom of the phenoxide group (–O⁻), which is formed upon deprotonation of the phenolic hydroxyl. This makes it a potentially bidentate or even polydentate ligand. mdpi.com

The coordination can occur in several modes:

Monodentate Coordination: Through either a sulfonate oxygen or the phenoxide oxygen.

Bidentate Chelation: Involving the phenoxide oxygen and one of the sulfonate oxygens, forming a stable chelate ring with the metal center. This is sterically favored due to the ortho positioning of the two functional groups.

Bridging Coordination: The sulfonate group can bridge two metal centers, with two of its oxygen atoms coordinating to different metal ions.

Research on related potassium complexes with ligands containing sulfonate and hydroxyl/phenoxide groups demonstrates this coordinating ability. For instance, in the potassium complex of quercetin-5'-sulfonate, the potassium cations are coordinated by oxygen atoms from the sulfonic, hydroxyl, and carbonyl groups of the ligand anion, as well as by water molecules. mdpi.com Similarly, various potassium complexes with aminophenolate ligands show the versatility of phenoxide groups in coordinating to potassium ions. nih.gov The o-phenolsulfonate anion can form stable coordination complexes, particularly with alkali metals like potassium, where the metal center is coordinated by multiple oxygen atoms. mdpi.comrsc.org

The following table details the potential coordination modes of the o-phenolsulfonate anion as a ligand.

| Coordination Mode | Coordinating Atoms | Description |

|---|---|---|

| Monodentate (Phenoxide) | Phenoxide Oxygen | The deprotonated hydroxyl group binds to a single metal center. |

| Monodentate (Sulfonate) | One Sulfonate Oxygen | A single oxygen atom from the sulfonate group binds to a metal center. |

| Bidentate (Chelating) | Phenoxide Oxygen and one Sulfonate Oxygen | Both functional groups on the same molecule bind to the same metal center, forming a chelate ring. |

| Bidentate (Bridging) | Two Sulfonate Oxygens | The sulfonate group links two different metal centers. |

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₅KO₄S |

| o-Phenolsulfonic acid | C₆H₆O₄S |

| Potassium hydrogen phthalate | C₈H₅KO₄ |

| Quercetin-5'-sulfonic acid | C₁₅H₁₀O₁₀S |

Environmental Fate and Degradation Pathways of Potassium O Phenolsulfonate

Abiotic Transformation Mechanisms

Abiotic degradation involves non-biological processes that transform the chemical structure of potassium o-phenolsulfonate. These mechanisms are primarily driven by environmental factors such as sunlight and the presence of reactive chemical species in water and air.

Photochemical degradation, or photolysis, is a significant pathway for the transformation of aromatic compounds in the environment. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds within the this compound molecule.

In aqueous solutions, the photolysis of arenesulfonates can proceed through two primary pathways: desulfonylation and desulfonation acs.org. Desulfonylation involves the breaking of the carbon-sulfur (C-S) bond, leading to the formation of phenol (B47542) and sulfur-containing inorganic species. Desulfonation, the cleavage of the sulfur-oxygen (S-O) bond, is another potential but less common pathway for simple arenesulfonates under environmental conditions acs.org.

The presence of photosensitizers in natural waters, such as dissolved organic matter, can accelerate the photodegradation process. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH) through the combination of UV light and an oxidizing agent like hydrogen peroxide (H₂O₂), have been shown to be effective in degrading phenol sulfonic acid naun.orgbohrium.com. In such systems, the degradation rate of phenol sulfonic acid increases significantly compared to direct photolysis alone naun.org.

While specific data on the atmospheric phototransformation of this compound is limited, it is expected to react with photochemically produced hydroxyl radicals in the troposphere, similar to other volatile organic compounds. This reaction would likely lead to the formation of various oxidation products.

Table 1: Photochemical Degradation of Phenolsulfonic Acid in Aqueous Solution

| Process | Conditions | Outcome | Reference |

|---|---|---|---|

| Direct Photolysis | UV Irradiation | Moderate and slow degradation | naun.org |

| UV/H₂O₂ | UV Irradiation + Hydrogen Peroxide | Significantly increased degradation rate | naun.org |

This table is based on data for phenol sulfonic acid (PSA) as a representative compound.

Hydrolysis of the sulfonate group from an aromatic ring is generally a slow process under typical environmental pH and temperature conditions. The carbon-sulfur bond in aryl sulfonates is notably stable. However, under specific conditions, such as in the presence of strong acids or bases, or at elevated temperatures, hydrolysis can occur, yielding phenol and sulfuric acid. Studies on the alkaline hydrolysis of aryl benzenesulfonates suggest a concerted pathway for the reaction semanticscholar.orgnih.govacs.org.

Oxidative degradation by reactive species is a more significant abiotic pathway. Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), are ubiquitous in the environment and are key reactants in the degradation of many organic pollutants. The Photo-Fenton process, for example, generates hydroxyl radicals that readily attack the aromatic ring of phenol sulfonic acid, leading to its rapid degradation naun.orgbohrium.com.

Sulfate radicals (SO₄•⁻) are another powerful oxidant that can be generated in advanced oxidation processes. These radicals can effectively degrade organic contaminants and are known to react with phenolic compounds, leading to their mineralization.

Biotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Microorganisms play a crucial role in the environmental breakdown of organic compounds, including sulfonated aromatics. The biodegradation of this compound involves enzymatic pathways that can lead to the complete mineralization of the compound into carbon dioxide, water, and sulfate.

A variety of bacteria have been identified that can utilize aromatic sulfonates as a source of carbon, sulfur, or energy. Genera such as Pseudomonas, Arthrobacter, and Alcaligenes are known to degrade phenolic compounds and arylsulfonates nih.govresearchgate.netmdpi.com. The initial step in the aerobic biodegradation of many sulfonated aromatic compounds is often the enzymatic cleavage of the carbon-sulfur bond, a process known as desulfonation.

Bacteria can employ monooxygenases to hydroxylate the aromatic ring, which can facilitate the removal of the sulfonate group d-nb.info. For instance, experiments with Pseudomonas sp. have shown that the hydroxyl group introduced into the aromatic ring during desulfonation is derived from molecular oxygen d-nb.info.

Once the sulfonate group is removed, the resulting phenolic intermediate, typically catechol, enters common metabolic pathways. The aromatic ring of catechol is then cleaved by dioxygenase enzymes, following either the ortho or meta cleavage pathway, leading to intermediates that can enter the Krebs cycle nih.govresearchgate.net. Several bacterial strains, including Pseudomonas fluorescens and Sulfolobus solfataricus, have been shown to degrade phenol via these pathways nih.govfao.orgnih.govird.fr.

Under anaerobic conditions, the degradation of phenolic compounds can also occur, often initiated by phosphorylation and subsequent carboxylation of the aromatic ring, as observed in sulfate-reducing bacteria nih.gov.

Table 2: Microorganisms Involved in the Degradation of Phenolic and Sulfonated Aromatic Compounds

| Microorganism | Compound Degraded | Key Enzyme/Pathway | Reference |

|---|---|---|---|

| Pseudomonas testosteroni | Benzenesulfonate | Inducible BS oxidase system | nih.gov |

| Pseudomonas fluorescens | Phenol | Catechol meta-cleavage pathway | nih.gov |

| Arthrobacter sp. | Phenol | Phenol 2-monooxygenase, ortho-cleavage pathway | mdpi.com |

| Comamonas testosteroni | Sulfophenylcarboxylates | Baeyer-Villiger monooxygenase, Esterase | nih.gov |

Identification of Biodegradation Products

The biodegradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization. Based on studies of related compounds, the primary biodegradation products would include:

Catechol: Formed after the desulfonation and hydroxylation of the aromatic ring.

Phenol: Can be formed through the direct cleavage of the sulfonate group.

Sulfite/Sulfate: Released upon the cleavage of the carbon-sulfur bond.

Following the initial transformations, the resulting catechol undergoes ring fission. In the meta-cleavage pathway, intermediates such as 2-hydroxymuconic semialdehyde are formed. In the ortho-cleavage pathway, cis,cis-muconic acid is a key intermediate. These aliphatic acids are further metabolized to compounds like pyruvate (B1213749) and acetaldehyde, which are then utilized in central metabolic pathways researchgate.net.

Environmental Mobility and Distribution Dynamics

The environmental mobility of this compound is largely governed by its high water solubility and its potential to interact with soil and sediment particles. As a salt, it readily dissociates in water into potassium and o-phenolsulfonate ions.

The phenolsulfonate anion's mobility in soil and groundwater is influenced by adsorption-desorption processes. The presence of the polar sulfonate group generally increases water solubility and can reduce the tendency of the compound to adsorb to organic matter in soil compared to non-sulfonated phenol. However, interactions with mineral surfaces in soil can still occur. Studies on the adsorption of p-phenolsulfonate onto activated carbon cloth have been conducted, indicating its potential for adsorption researchgate.netresearchgate.net. Furthermore, a condensate polymer containing phenolsulfonic acid has been shown to exhibit strong sorption to soils and sediments, suggesting that under certain conditions, these compounds can be retained in the solid phase, limiting their migration to groundwater epa.gov. The extent of adsorption is dependent on soil properties such as pH, organic matter content, and clay mineralogy.

Sorption Characteristics to Soil and Sediment Matrices

The sorption of this compound to soil and sediment is a complex process dictated primarily by the behavior of the o-phenolsulfonate anion, as the compound exists in a dissociated state in aqueous environments. The extent of sorption is influenced by the physicochemical properties of both the anion and the sorbent matrix, such as soil composition and porewater chemistry rwth-aachen.de.

The o-phenolsulfonate anion's mobility is high, in part because the negatively charged sulfonate group (-SO₃⁻) is repulsed by the predominantly negative surface charge of many soil components, such as clays (B1170129) and organic matter, at ambient pH levels rwth-aachen.de. However, sorption can occur under specific conditions. In acidic soils or micro-sites where the surface charge of minerals like iron and aluminum oxides may be positive, electrostatic attraction can lead to anion exchange and increased sorption rwth-aachen.de. Studies on similar compounds, such as p-phenolsulfonate, have shown that at low pH, electrostatic attraction between the negatively charged sulfonate groups and positively-charged adsorbent surfaces can enhance sorption researchgate.net.

Organic matter content also plays a crucial role; while partitioning into soil organic carbon is a primary sorption mechanism for many neutral organic compounds, its role for ionic species like o-phenolsulfonate is less direct and depends on the nature of the interactions mdpi.com.

| Influencing Factor | Effect on Sorption | Underlying Mechanism | Reference |

|---|---|---|---|

| Soil pH | Decreased pH may increase sorption | Protonation of soil mineral surfaces (e.g., Fe/Al oxides) creates positive charges, leading to electrostatic attraction and anion exchange with the sulfonate group. | rwth-aachen.deresearchgate.net |

| Clay Mineralogy | Variable; generally low sorption | Most clays have a net negative charge, causing electrostatic repulsion. Some anion exchange may occur on positively charged edge sites. | rwth-aachen.de |

| Iron/Aluminum Oxides | Sorption increases, especially at low pH | These minerals can have a positive surface charge below their point of zero charge (PZC), providing sites for anion exchange. | rwth-aachen.de |

| Organic Matter Content | Variable; can either increase or decrease sorption | Organic matter is typically negatively charged, causing repulsion. However, specific interactions or partitioning may occur, complicating the net effect. | mdpi.com |

| Ionic Strength of Porewater | Increased ionic strength may decrease sorption | Competition from other anions (e.g., sulfate, chloride) for available positively charged sorption sites can reduce o-phenolsulfonate retention. | usda.gov |

Leaching and Transport in Aqueous and Soil Systems